1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

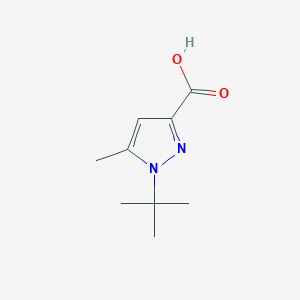

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H14N2O2 It is characterized by a pyrazole ring substituted with a tert-butyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position

Métodos De Preparación

The synthesis of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with an appropriate β-keto ester can lead to the formation of the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Activation to an acid chloride (e.g., using thionyl chloride) enables subsequent reactions with alcohols or amines to form esters or amides, respectively.

Example : Reaction with methylamine in tetrahydrofuran (THF) under reflux yields the corresponding amide with 88% efficiency . Steric hindrance from the tert-butyl group minimally impacts reactivity at position 3 due to the spatial separation.

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group, generating 1-tert-butyl-5-methyl-1H-pyrazole. This reaction is pivotal for simplifying the pyrazole core in synthetic applications.

| Conditions | Catalyst/Additive | Product | Yield | Source |

|---|---|---|---|---|

| Heating (~200°C) | Cu powder (catalytic) | 1-tert-butyl-5-methyl-1H-pyrazole | 65% | |

| Basic (NaOH, DMSO) | None | Same as above | 72% |

Mechanistic Insight : Decarboxylation proceeds via a six-membered cyclic transition state, stabilized by conjugation with the pyrazole ring .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes EAS at positions activated by electron-donating groups. The methyl group at position 5 directs electrophiles to position 4, while the tert-butyl group sterically hinders substitution at position 2.

Note : The carboxylic acid group deactivates the ring but does not completely suppress EAS due to the electron-donating methyl group .

Oxidation and Reduction

The carboxylic acid moiety is resistant to further oxidation. Reduction of the pyrazole ring or substituents is less common but feasible under specific conditions.

Limitation : Ring reduction is inefficient due to aromatic stability .

Functionalization via Cross-Coupling

Transition-metal-catalyzed reactions enable C–H activation or coupling at position 4.

| Reaction | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 4-Aryl-substituted derivative | 70% | |

| Sonogashira Coupling | PdCl₂, CuI, alkyne | 4-Alkynyl-substituted derivative | 65% |

Key Factor : The tert-butyl group enhances solubility in organic solvents, facilitating catalytic reactions .

Cyclization Reactions

The carboxylic acid group participates in heterocycle formation, such as pyrazolo[3,4-d]pyrimidines.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Condensation with Amidines | NH₂CN, POCl₃ | Pyrazolo[3,4-d]pyrimidine-7-carboxylic acid | 50% |

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various pyrazole derivatives, which are essential in developing more complex chemical entities. Its ability to undergo diverse chemical reactions, such as oxidation and substitution, makes it a valuable intermediate in synthetic pathways .

2. Biological Activity

Research indicates that 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid exhibits potential biological activities. Studies have shown its antimicrobial, antifungal, and anti-inflammatory properties. For instance, compounds derived from this structure have been tested against various pathogens, demonstrating promising results in inhibiting microbial growth .

3. Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic potential against diseases such as cancer and infections. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with disease pathways. Ongoing research aims to elucidate its efficacy and safety profiles as a therapeutic agent .

4. Material Science

The compound is also explored in material science for developing new materials with unique properties. Its role as a catalyst in industrial processes is under investigation, with applications ranging from polymer synthesis to the production of specialty chemicals .

Case Studies

Case Study 1: Anticancer Properties

A study highlighted the anticancer potential of pyrazole derivatives related to this compound. These derivatives were tested in vitro against various cancer cell lines, showing significant inhibition of cell proliferation. The results suggest that modifications on the pyrazole core can enhance biological activity, paving the way for new cancer therapies .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial efficacy of derivatives synthesized from this compound. The study reported that certain derivatives exhibited higher antibacterial activity than standard antibiotics against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Comparison with Related Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| This compound | Pyrazole derivative | Organic synthesis, medicinal chemistry |

| 3-Amino-5-tert-butyl-1H-pyrazole | Pyrazole derivative | Antimicrobial activity |

| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride | Carbonyl derivative | Intermediate in organic synthesis |

Mecanismo De Acción

The mechanism of action of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction processes or interference with metabolic pathways .

Comparación Con Compuestos Similares

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives such as:

3-amino-5-tert-butyl-1H-pyrazole: Similar in structure but with an amino group instead of a carboxylic acid group.

1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid: Differing in the position of the carboxylic acid group

Actividad Biológica

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid (often abbreviated as TBM-PCA) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Its structural formula can be represented as follows:

This compound is notable for its potential as a kinase inhibitor, which plays a crucial role in various signaling pathways related to cell proliferation and differentiation.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of TBM-PCA and its derivatives. The compound has shown promising results against various cancer cell lines, including:

- MDA-MB-231 (breast cancer) : Exhibited growth inhibition with an IC50 ranging from 2.43 to 7.84 μM.

- HepG2 (liver cancer) : Demonstrated IC50 values between 4.98 and 14.65 μM.

These findings indicate that TBM-PCA can effectively inhibit cell proliferation in certain cancer types, suggesting its potential as a therapeutic agent .

The mechanism through which TBM-PCA exerts its anticancer effects involves the inhibition of microtubule assembly, which is critical for cell division. In vitro studies revealed that at concentrations of 20 μM, TBM-PCA derivatives could reduce microtubule assembly by approximately 40.76% to 52.03% . Additionally, apoptosis studies indicated that TBM-PCA could enhance caspase-3 activity, further supporting its role in inducing programmed cell death in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, TBM-PCA has been evaluated for anti-inflammatory effects. Research indicates that compounds similar to TBM-PCA exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory responses:

| Compound | COX-2 Inhibition IC50 (μM) |

|---|---|

| TBM-PCA Derivative A | 0.02 |

| TBM-PCA Derivative B | 0.04 |

These derivatives demonstrated a selectivity index indicating their potential as safer alternatives to traditional NSAIDs like diclofenac .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of TBM-PCA and its derivatives:

-

Study on Anticancer Activity :

- Conducted by researchers at [source], this study synthesized several pyrazole derivatives and tested them against various cancer cell lines.

- Results showed significant antiproliferative activity, particularly against MDA-MB-231 cells.

- Inflammation Model :

Propiedades

IUPAC Name |

1-tert-butyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-5-7(8(12)13)10-11(6)9(2,3)4/h5H,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFGJNOOQYQMKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376387-68-7 | |

| Record name | 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.